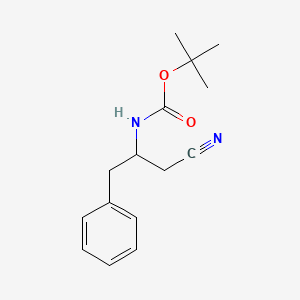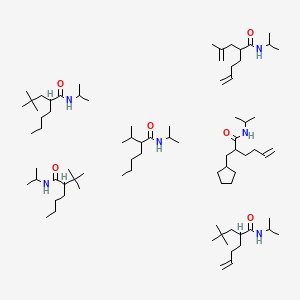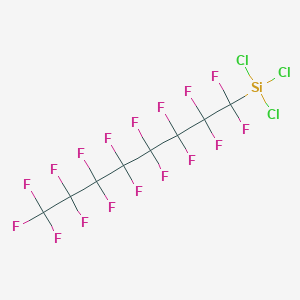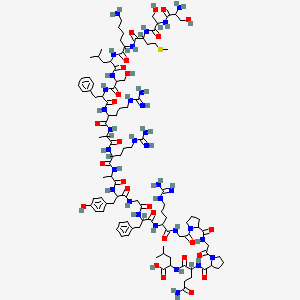
Mc-Val-Ala-PAB-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mc-Val-Ala-PAB-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a valine-alanine dipeptide sequence and a para-aminobenzyl (PAB) spacer, which are cleaved by lysosomal proteolytic enzymes. The terminal hydroxyl group allows for further derivatization or replacement with other reactive functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Val-Ala-PAB-OH involves the incorporation of the valine-alanine dipeptide sequence and the para-aminobenzyl spacer. The compound is typically synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
Mc-Val-Ala-PAB-OH undergoes several types of chemical reactions, including:
Cleavage Reactions: The valine-alanine dipeptide sequence is cleaved by lysosomal proteolytic enzymes, releasing the active drug payload.
Substitution Reactions: The terminal hydroxyl group can be substituted with other reactive functional groups to create derivatives of the compound.
Common Reagents and Conditions
Cleavage Reactions: Lysosomal proteolytic enzymes such as cathepsin B are commonly used to cleave the valine-alanine dipeptide sequence.
Substitution Reactions: Reagents such as carbodiimides and succinimidyl esters are used to facilitate the substitution of the terminal hydroxyl group.
Major Products Formed
The major products formed from the cleavage reactions of this compound include the active drug payload and the cleaved linker fragments. Substitution reactions result in various derivatives of the compound with different functional groups attached to the terminal hydroxyl group .
Aplicaciones Científicas De Investigación
Mc-Val-Ala-PAB-OH has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Mc-Val-Ala-PAB-OH involves the cleavage of the valine-alanine dipeptide sequence by lysosomal proteolytic enzymes, such as cathepsin B. This cleavage releases the active drug payload, which can then exert its cytotoxic effects on target cells. The para-aminobenzyl spacer facilitates the self-immolation process, ensuring the efficient release of the drug .
Comparación Con Compuestos Similares
Similar Compounds
Valine-Citrulline-PAB (Val-Cit-PAB): Another cleavable linker used in ADCs, featuring a valine-citrulline dipeptide sequence.
Phenylalanine-Lysine-PAB (Phe-Lys-PAB): A cleavable linker with a phenylalanine-lysine dipeptide sequence.
Uniqueness
Mc-Val-Ala-PAB-OH is unique due to its lower hydrophobicity compared to Val-Cit-PAB, which prevents aggregation and precipitation. Additionally, it exhibits high stability in human plasma and efficient cleavage by lysosomal proteolytic enzymes, making it a potent strategy in ADC linker design .
Propiedades
Fórmula molecular |
C25H34N4O6 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C25H34N4O6/c1-16(2)23(28-20(31)7-5-4-6-14-29-21(32)12-13-22(29)33)25(35)26-17(3)24(34)27-19-10-8-18(15-30)9-11-19/h8-13,16-17,23,30H,4-7,14-15H2,1-3H3,(H,26,35)(H,27,34)(H,28,31) |
Clave InChI |
DAMSURYLURICHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)

![9-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13397542.png)


![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)



![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)
![4-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13397593.png)

